Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-
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Overview
Description
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and amino groups attached to a phenol ring. Its molecular formula is C14H12Cl3N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the chlorination of phenol followed by amination and further functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in manufacturing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and amino groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with different substitution patterns.
3,4-Dichlorophenol: Similar structure but with chlorine atoms in different positions.
Uniqueness
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of chlorine and amino groups makes it particularly versatile in various applications.
Properties
CAS No. |
827299-52-5 |
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Molecular Formula |
C14H13Cl3N2O2 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13Cl3N2O2/c15-9-3-6(20)1-2-8(9)13(18)14(19)12-10(16)4-7(21)5-11(12)17/h1-5,13-14,20-21H,18-19H2 |
InChI Key |
OIRXFMQHJZPZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N |
Origin of Product |
United States |
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